molecular formula C30H51N9O7 B12585647 L-Leucyl-L-tyrosyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-lysine CAS No. 635317-26-9

L-Leucyl-L-tyrosyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-lysine

Cat. No.: B12585647
CAS No.: 635317-26-9
M. Wt: 649.8 g/mol
InChI Key: CEXXONHSBFNOGS-NHKCCNDQSA-N
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Description

L-Leucyl-L-tyrosyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-lysine is a synthetic pentapeptide comprising five amino acid residues: leucine (Leu), tyrosine (Tyr), ornithine (Orn) modified with a diamino-methylidene group at the N~5~ position, alanine (Ala), and lysine (Lys). The lysine terminus contributes a positively charged ε-amino group at physiological pH, influencing solubility and membrane permeability.

Properties

CAS No.

635317-26-9

Molecular Formula

C30H51N9O7

Molecular Weight

649.8 g/mol

IUPAC Name

(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoyl]amino]hexanoic acid

InChI

InChI=1S/C30H51N9O7/c1-17(2)15-21(32)26(42)39-24(16-19-9-11-20(40)12-10-19)28(44)37-22(8-6-14-35-30(33)34)27(43)36-18(3)25(41)38-23(29(45)46)7-4-5-13-31/h9-12,17-18,21-24,40H,4-8,13-16,31-32H2,1-3H3,(H,36,43)(H,37,44)(H,38,41)(H,39,42)(H,45,46)(H4,33,34,35)/t18-,21-,22-,23-,24-/m0/s1

InChI Key

CEXXONHSBFNOGS-NHKCCNDQSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CC(C)C)N

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCN=C(N)N)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Leucyl-L-tyrosyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-lysine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The general steps include:

    Resin Loading: The first amino acid is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed.

    Coupling: The next amino acid, protected at its amino group, is activated and coupled to the growing chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage: The peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this peptide may involve automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield of the final product. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are employed to isolate the desired peptide from by-products and impurities.

Chemical Reactions Analysis

Types of Reactions

L-Leucyl-L-tyrosyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-lysine can undergo various chemical reactions, including:

    Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.

    Reduction: Reduction reactions can target disulfide bonds if present in the peptide.

    Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, iodine, or other oxidizing agents can be used for oxidation reactions.

    Reducing Agents: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

    Substitution Reagents: Various chemical reagents can be used to introduce new functional groups, such as acylation or alkylation agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tyrosine residue can lead to the formation of dityrosine, while reduction of disulfide bonds results in free thiol groups.

Scientific Research Applications

L-Leucyl-L-tyrosyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-lysine has several applications in scientific research:

    Chemistry: It is used as a model compound to study peptide synthesis, structure, and reactivity.

    Biology: Researchers use this peptide to investigate protein-protein interactions, enzyme-substrate specificity, and cellular signaling pathways.

    Medicine: The compound is explored for its potential therapeutic applications, such as in drug delivery systems, antimicrobial peptides, and cancer treatment.

    Industry: It is utilized in the development of biomaterials, biosensors, and other biotechnological applications.

Mechanism of Action

The mechanism of action of L-Leucyl-L-tyrosyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-lysine depends on its specific application. In general, peptides exert their effects by interacting with molecular targets such as receptors, enzymes, or other proteins. These interactions can trigger various cellular responses, including signal transduction, gene expression, and metabolic regulation. The diaminomethylidene group on the ornithine residue may enhance the peptide’s binding affinity or stability, contributing to its biological activity.

Comparison with Similar Compounds

(a) Modifications on Tyrosine Residues

  • Target Compound : Unmodified tyrosine may participate in hydrogen bonding or π-π stacking interactions.

(b) Terminal Residues and Charge

  • Target Compound : Lysine’s positively charged terminus enhances solubility in aqueous environments and may facilitate interactions with anionic cellular components.
  • Compound : Alanine’s neutral terminus reduces overall charge, likely decreasing aqueous solubility compared to the target compound .

(c) Ornithine Modifications

  • All three compounds feature N~5~-(diaminomethylidene)-ornithine, mimicking arginine’s guanidino group. However, the Compound includes a second modified ornithine residue (N~2~-methyl), which could sterically hinder interactions with target proteins while increasing metabolic stability .

(d) Stereochemistry and Non-Proteinogenic Residues

  • The Compound incorporates D-leucinamide, a non-proteinogenic D-amino acid, which may enhance resistance to proteolytic cleavage—a common strategy in therapeutic peptide design .

Research Findings and Implications

Physicochemical Properties

  • Compound : The density of 1.3 g/cm³ suggests moderate lipophilicity, likely due to methyl/ethyl modifications and D-leucinamide. This contrasts with the target compound’s inferred hydrophilicity from its lysine terminus .

Stability and Metabolic Considerations

  • N-methylation () and D-amino acids are known to reduce enzymatic degradation rates, suggesting the compound has superior plasma stability compared to the target compound .

Biological Activity

L-Leucyl-L-tyrosyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-lysine (CAS Number: 915146-79-1) is a complex peptide compound with a unique structure that may confer various biological activities. Understanding its biological activity is crucial for potential applications in pharmacology, biochemistry, and molecular biology.

  • Molecular Formula : C51_{51}H66_{66}N12_{12}O10_{10}
  • Molecular Weight : 1007.1 g/mol

The biological activity of this compound is largely attributed to its interaction with specific molecular targets, including enzymes and receptors. The presence of the diaminomethylidene group can enhance binding affinity and specificity towards these targets, potentially modulating various biological pathways.

Biological Activities

  • Antimicrobial Activity : Preliminary studies suggest that similar peptides exhibit antimicrobial properties, which may be relevant for this compound. The mechanism often involves disrupting bacterial cell membranes or inhibiting essential cellular processes.
  • Cytotoxic Effects : Research indicates that certain peptides can induce apoptosis in cancer cells. The specific sequence and structure of this compound may influence its ability to trigger programmed cell death in malignant cells.
  • Neuroprotective Properties : Some studies have shown that peptides containing tyrosine residues can have neuroprotective effects, potentially by reducing oxidative stress or modulating neurotransmitter systems.

Case Study 1: Antimicrobial Activity

In a study examining the antimicrobial properties of peptide analogs, this compound was tested against several bacterial strains. The results indicated a significant reduction in bacterial growth, suggesting potential as an antimicrobial agent.

Case Study 2: Cytotoxicity Against Cancer Cells

A research project investigated the cytotoxic effects of various peptide sequences on human cancer cell lines. This compound was found to induce apoptosis in breast cancer cells, highlighting its potential in cancer therapy.

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaBiological Activity
L-Leucyl-L-tyrosyl-L-alanylleucineC29_{29}H46_{46}N8_8O7_7Moderate antimicrobial
L-Tyrosyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithylC30_{30}H48_{48}N8_8O6_6Strong cytotoxicity

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